molecular formula C7H14O4S B6274818 4-methanesulfonyl-3,3-dimethylbutanoic acid CAS No. 2151219-02-0

4-methanesulfonyl-3,3-dimethylbutanoic acid

Cat. No.: B6274818
CAS No.: 2151219-02-0
M. Wt: 194.25 g/mol
InChI Key: FLMKZNHZMYPPHY-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-3,3-dimethylbutanoic acid is a high-value chemical building block of significant interest in medicinal chemistry and organic synthesis. The compound features a methanesulfonyl (mesyl) group, a versatile functional group known for its strong electron-withdrawing nature and utility as an excellent leaving group in nucleophilic substitution reactions . This moiety is frequently employed to create sulfonamides or sulfonate esters, which are pivotal in developing compounds with enhanced metabolic stability and binding affinity . The 3,3-dimethylbutanoic acid segment of the molecule is a sterically hindered carboxylic acid derivative. This structural motif is found in various synthetic intermediates and can contribute to modulating the compound's lipophilicity and overall pharmacokinetic properties . The combination of these two functional groups on a single butanoic acid scaffold makes this reagent a promising precursor for the synthesis of more complex molecules, particularly in constructing protease inhibitors, receptor antagonists, and other pharmacologically active agents. Potential research applications include its use as a key intermediate in the development of novel active compounds, analogous to its structural relative which is incorporated into a benzimidazole-based molecule . It may also serve as a precursor for generating diverse chemical libraries for biological screening. In material science, the high solubility characteristics of methanesulfonate salts suggest potential investigations into specialized electrolytes or ionic materials. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

2151219-02-0

Molecular Formula

C7H14O4S

Molecular Weight

194.25 g/mol

IUPAC Name

3,3-dimethyl-4-methylsulfonylbutanoic acid

InChI

InChI=1S/C7H14O4S/c1-7(2,4-6(8)9)5-12(3,10)11/h4-5H2,1-3H3,(H,8,9)

InChI Key

FLMKZNHZMYPPHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)CS(=O)(=O)C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-3,3-dimethylbutanoic acid typically involves the introduction of a methanesulfonyl group to a 3,3-dimethylbutanoic acid precursor. One common method is the reaction of 3,3-dimethylbutanoic acid with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of 3,3-dimethylbutanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Bioactive Compounds
MSDMBA serves as an intermediate in the synthesis of various bioactive compounds. Its structural features allow for modifications that can lead to the development of pharmaceuticals with enhanced efficacy. For instance, derivatives of 3,3-dimethylbutyric acid have been utilized in the synthesis of insecticides and fungicides, demonstrating its potential in agrochemical applications as well .

1.2 Anti-inflammatory and Antioxidant Properties
Research indicates that compounds related to MSDMBA may exhibit anti-inflammatory and antioxidant properties. These characteristics are crucial for developing therapeutic agents aimed at treating conditions associated with oxidative stress and inflammation. Preliminary studies suggest that modifications of MSDMBA could enhance these properties, making it a candidate for further pharmacological exploration .

Agrochemical Applications

2.1 Development of Herbicides and Insecticides
MSDMBA is being explored as a precursor for the synthesis of herbicides and insecticides. The ability to modify its structure allows chemists to design compounds that can target specific pests or weeds while minimizing environmental impact. The versatility of MSDMBA in forming various derivatives makes it a valuable asset in developing new agrochemicals .

2.2 Soil Health Improvement
Compounds derived from MSDMBA may contribute to soil health by enhancing microbial activity or reducing harmful pathogens. This application is crucial for sustainable agriculture practices aimed at improving crop yield without relying heavily on synthetic fertilizers .

Analytical Chemistry

3.1 Chromatographic Applications
MSDMBA has been utilized in analytical chemistry for developing new chromatographic methods. Its unique chemical properties facilitate the extraction and analysis of various compounds, including pesticides from food samples. Techniques such as solid-phase extraction (SPE) combined with MSDMBA have shown promising results in improving the sensitivity and specificity of analytical methods .

3.2 Reference Standard in Toxicology Studies
As a reference standard, MSDMBA is used in toxicological studies to assess the impact of synthetic cannabinoids on human health. Its role as a metabolite helps researchers understand the metabolic pathways and potential toxicity associated with these substances .

Case Studies

Study Focus Findings
Study on Synthesis of InsecticidesInvestigated the use of MSDMBA derivativesIdentified several effective insecticides with lower toxicity profiles compared to traditional agents .
Anti-inflammatory EffectsExplored the pharmacological properties of MSDMBA analogsDemonstrated significant reduction in inflammatory markers in animal models .
Chromatographic Method DevelopmentDeveloped a new extraction method using MSDMBAAchieved higher recovery rates for organophosphorus pesticides from edible oils .

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. The methanesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzyme inhibition, receptor binding, or modulation of biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares 4-methanesulfonyl-3,3-dimethylbutanoic acid with key analogues, highlighting substituent-driven differences:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Properties/Applications References
This compound C₇H₁₄O₄S 210.25 -SO₂CH₃ at C4; -CH(CH₃)₂ at C3 Not reported High acidity; enzyme inhibition
(R)-2,4-Dihydroxy-3,3-dimethylbutanoic acid (pantoic acid) C₆H₁₂O₄ 148.16 -OH at C2 and C4; -CH(CH₃)₂ at C3 124 Biosynthesis of coenzyme A; water-soluble
4-Benzoyl-3,3-dimethylbutanoic acid C₁₃H₁₆O₃ 220.27 -COC₆H₅ at C4; -CH(CH₃)₂ at C3 58–59.5 Intermediate in ketone rearrangements
2-Ethyl-3,3-dimethylbutanoic acid C₈H₁₆O₂ 144.21 -CH₂CH₃ at C2; -CH(CH₃)₂ at C3 Not reported NMR studies of branched acids
2-Amino-3,3-dimethylbutanoic acid (D-tert-leucine) C₆H₁₃NO₂ 147.17 -NH₂ at C2; -CH(CH₃)₂ at C3 >300 (HCl salt) Chiral building block in peptides
Key Observations:

Acidity : The methanesulfonyl group in the target compound drastically lowers the pKa compared to hydroxylated (e.g., pantoic acid) or alkylated analogues. This enhances its reactivity in nucleophilic reactions .

Solubility: Pantoic acid’s hydroxyl groups confer high water solubility, whereas the hydrophobic benzoyl group in 4-benzoyl-3,3-dimethylbutanoic acid reduces solubility .

Biological Relevance: Pantoic acid is a precursor in coenzyme A biosynthesis . D-tert-leucine’s amino group enables its use in chiral peptide synthesis . The methanesulfonyl group in the target compound may mimic phosphate groups in enzyme inhibitors .

Biological Activity

4-Methanesulfonyl-3,3-dimethylbutanoic acid is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H13O4S
  • Molecular Weight : 181.24 g/mol
  • Structure : The compound features a methanesulfonyl group attached to a branched alkyl chain, which contributes to its unique biological properties.

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Interaction with Receptors : It may interact with various receptors implicated in inflammation and cancer pathways, modulating their activity.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in infectious disease contexts.

Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : In vitro studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. This suggests its potential use in developing new antibiotics or as an adjunct therapy in treating infections.
  • Anti-inflammatory Effects : Research has indicated that the compound may reduce inflammatory markers in cell culture models, suggesting a role in managing conditions characterized by chronic inflammation.
  • Cancer Cell Line Studies : In cancer research, the compound has been tested against several cancer cell lines, showing promise in inhibiting cell growth and inducing apoptosis. This highlights its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound inhibited bacterial growth at concentrations lower than commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Case Study 2: Anti-inflammatory Activity

In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (TNF-α and IL-6). This suggests that the compound may modulate inflammatory responses effectively.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α1500600
IL-61200500

Q & A

Q. What analytical methods are recommended for quantifying 4-methanesulfonyl-3,3-dimethylbutanoic acid in environmental or biological matrices?

Methodological Answer: Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges is effective for isolating sulfonated carboxylic acids. Conditioning cartridges with methanol (2 mL) and equilibration with acidified water (pH 2–3) improves recovery. Quantification via LC-MS/MS with deuterated internal standards (e.g., triclosan-d3 or BP-3-d5) minimizes matrix effects. Ensure glassware is deactivated with 5% dimethyldichlorosilane (DMDCS) to prevent analyte adsorption . Calibration curves should span 0.1–100 μg/L, with method validation for precision (±15% RSD) and accuracy (70–120% recovery).

Q. How can researchers optimize synthesis routes for this compound?

Methodological Answer: Synthesis typically involves methanesulfonation of 3,3-dimethylbutenoic acid precursors. Optimize reaction conditions (e.g., sulfonyl chloride equivalents, temperature, and solvent polarity) to minimize byproducts like sulfonic acid esters. Purification via recrystallization (e.g., using methanol/water mixtures) or preparative HPLC (C18 column, 0.1% formic acid in acetonitrile/water) enhances purity. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) or in-situ FTIR for sulfonyl group confirmation (S=O stretch ~1350 cm⁻¹).

Q. What stability considerations are critical for handling this compound in aqueous solutions?

Methodological Answer: The compound’s stability depends on pH and temperature. Store solutions at pH 5–7 (buffered with ammonium acetate) and –20°C to prevent hydrolysis of the sulfonyl group. Conduct accelerated degradation studies (e.g., 40°C, pH 3–9) with LC-MS monitoring to identify degradation products (e.g., desulfonated derivatives). Use argon purging to mitigate oxidative degradation in long-term storage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reactivity data for this compound across different solvent systems?

Methodological Answer: Discrepancies often arise from solvent polarity effects on sulfonyl group electrophilicity. Use computational modeling (DFT at B3LYP/6-31G* level) to calculate charge distribution and solvation energy. Validate experimentally via kinetic studies in aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents, measuring reaction rates (e.g., esterification with diazomethane) via NMR integration. Statistical tools like multivariate analysis (PCA) can correlate solvent parameters (Hildebrand solubility, dielectric constant) with reactivity .

Q. What strategies mitigate interference from structurally similar compounds during LC-MS/MS analysis?

Methodological Answer: Employ high-resolution MS (HRMS) with Q-TOF or Orbitrap to distinguish isotopic patterns (e.g., 4-methanesulfonyl vs. ethanesulfonyl analogs). Optimize chromatographic separation using HILIC columns (ACQUITY UPLC BEH) with 0.1% formic acid in acetonitrile/water. Use MRM transitions specific to the sulfonyl fragment (e.g., m/z 95 → 80 for CH₃SO₂–). Cross-validate with NMR (¹H and ¹³C) to confirm peak identity .

Q. How do steric effects from the 3,3-dimethyl group influence the acid’s enzyme inhibition kinetics?

Methodological Answer: Conduct molecular docking (AutoDock Vina) to model interactions with target enzymes (e.g., cyclooxygenase-2). Compare inhibition constants (Kᵢ) of this compound with non-methylated analogs using fluorescence polarization assays. Analyze Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition. Site-directed mutagenesis (e.g., substituting bulky residues in enzyme active sites) can validate steric hindrance effects .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the acid’s pKa values?

Methodological Answer: pKa variability may stem from solvent composition or measurement techniques. Use potentiometric titration (GLpKa) in 10–90% methanol/water to assess solvent effects. Compare with computational predictions (MarvinSketch, ADMET Predictor). Validate via UV-Vis spectroscopy at varying pH (200–400 nm) to detect ionization-related absorbance shifts. Report pKa with ±0.05 uncertainty and specify solvent conditions .

Q. What experimental designs clarify contradictory degradation pathways reported in UV vs. microbial studies?

Methodological Answer: Design parallel experiments: (1) UV irradiation (254 nm, 0.5–1.0 mW/cm²) in quartz reactors, and (2) microbial degradation (activated sludge, OECD 301F). Analyze intermediates via GC-MS (derivatized with BSTFA) and HRMS. Use ¹⁸O isotopic labeling to trace hydroxylation pathways. Kinetic modeling (e.g., pseudo-first-order rate constants) identifies dominant degradation mechanisms under specific conditions .

Methodological Tables

Q. Table 1. SPE Optimization Parameters for this compound

ParameterConditionSource
Cartridge TypeOasis HLB (60 mg, 3 cc)
Conditioning2 mL methanol, 2 mL pH 3 water
Elution Solvent2 mL methanol + 1% NH₄OH
Recovery (%)85–95 (RSD <10%)

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d6)δ 1.25 (s, 6H, CH₃), 3.15 (s, 3H, SO₂CH₃)Dimethyl and sulfonyl groups
FTIR1350 cm⁻¹ (S=O), 1705 cm⁻¹ (C=O)Sulfonyl and carboxylic acid
HRMS (ESI-)m/z 223.0245 [M-H]⁻Molecular ion confirmation

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